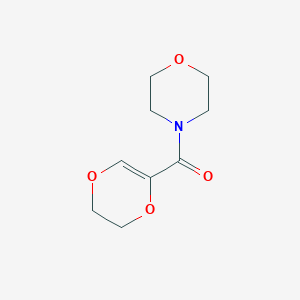![molecular formula C13H18BrNZn B14886642 3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(2-Methyl-1-piperidino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(2-Methyl-1-piperidino)methyl]phenyl bromide+Zn→3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the zinc atom.
Common Reagents and Conditions
Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.
Aryl Halides: Commonly used as coupling partners in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and degradation of the organozinc compound.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in cross-coupling reactions, where the compound transfers its organic group to a palladium catalyst, facilitating the coupling process.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-[(1-Piperidinylmethyl)phenyl]magnesium bromide
Uniqueness
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-zinc bonds and participate in efficient cross-coupling reactions makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H18BrNZn |
|---|---|
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h2-3,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RPRVKOGVPOYJKL-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCCN1CC2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


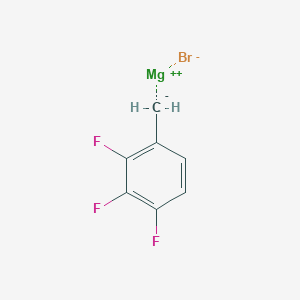

![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)

![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
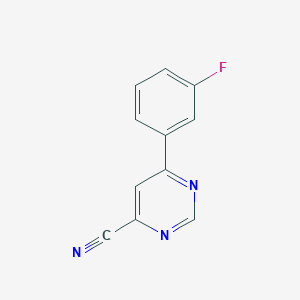
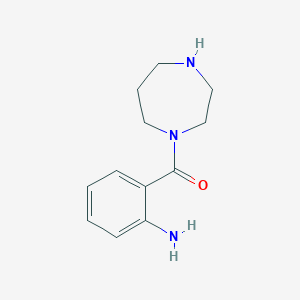
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
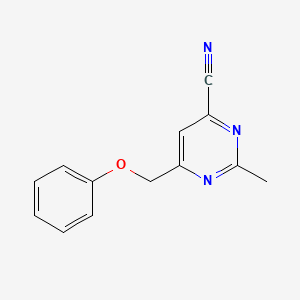

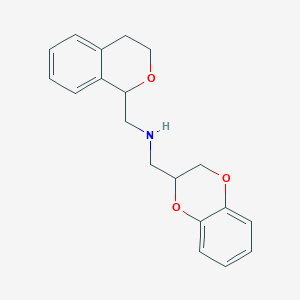
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)

